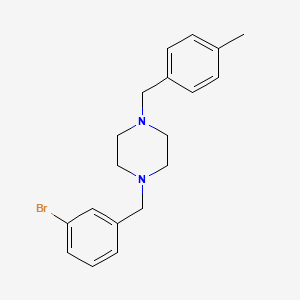

1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2/c1-16-5-7-17(8-6-16)14-21-9-11-22(12-10-21)15-18-3-2-4-19(20)13-18/h2-8,13H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNNXZRSHYKLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 3 Bromobenzyl 4 4 Methylbenzyl Piperazine

Historical and Contemporary Methodologies for N,N'-Disubstituted Piperazine (B1678402) Synthesis

The synthesis of N,N'-disubstituted piperazines has been a subject of extensive research due to their prevalence in pharmacologically active compounds. wm.edu Historically, methods often involved direct alkylation of piperazine with alkyl halides. However, these approaches frequently resulted in mixtures of mono- and di-substituted products, as well as the undesired symmetrically disubstituted piperazine, necessitating laborious purification. researchgate.net

One of the classical and still widely used methods is reductive amination . wm.eduresearchgate.net This reaction involves the condensation of an amine (piperazine) with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For disubstituted piperazines, this can be performed in a stepwise manner. Another foundational technique is nucleophilic substitution , where piperazine, acting as a nucleophile, displaces a leaving group (such as a halide) from an alkyl or benzyl (B1604629) halide. wm.edumdpi.com Controlling the stoichiometry and reaction conditions is crucial to favor the desired disubstituted product.

Contemporary methodologies have focused on improving selectivity, efficiency, and scalability. These include:

Palladium-catalyzed Buchwald-Hartwig coupling and Copper-catalyzed Ullmann-Goldberg reactions: These are powerful methods primarily for the synthesis of N-arylpiperazines, but adaptations for N-alkylation exist. mdpi.com

Flow chemistry: Continuous flow setups offer enhanced control over reaction parameters, improved safety, and can be more easily scaled. mdpi.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for N-alkylation reactions.

Protecting group strategies: The use of orthogonal protecting groups allows for the sequential and highly controlled introduction of different substituents onto the two nitrogen atoms of the piperazine ring, thus avoiding the formation of symmetric byproducts.

Convergent and Divergent Synthesis Routes for the Target Compound

The synthesis of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine can be approached through both convergent and divergent strategies. A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. researchgate.netresearchgate.net In contrast, a divergent synthesis starts from a common intermediate that is sequentially modified to introduce the different substituents. researchgate.netwikipedia.org

A potential convergent approach might involve the synthesis of N-(3-bromobenzyl)piperazine and 4-methylbenzyl chloride as separate intermediates, which are then coupled in a final step. This strategy can be advantageous for building complex molecules as it allows for the optimization of each reaction sequence independently.

A divergent approach , which is more common for this type of molecule, would start with piperazine itself or a mono-protected piperazine. The two different benzyl groups are then introduced in a stepwise fashion. This linear approach is often more straightforward for less complex targets.

For the synthesis of the target compound, the piperazine ring is typically sourced as a commercially available starting material, such as piperazine anhydrous or piperazine hexahydrate. orgsyn.org The synthesis of the piperazine ring itself can be achieved through several methods, such as the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane (B1671644) or the reduction of pyrazine. rdd.edu.iq However, for laboratory-scale and even larger-scale production of derivatives, using pre-formed piperazine is almost always more practical and cost-effective.

The key challenge in synthesizing this compound is the regioselective introduction of the two different benzyl groups onto the nitrogen atoms of the piperazine ring. A common and effective strategy is a two-step sequential N-alkylation.

Step 1: Mono-alkylation of Piperazine

The first step involves the reaction of piperazine with one of the benzyl halides, for instance, 3-bromobenzyl bromide, to form the mono-substituted intermediate, 1-(3-bromobenzyl)piperazine. To minimize the formation of the symmetrically disubstituted byproduct, a large excess of piperazine is typically used. This statistical control favors the mono-alkylation product. The unreacted piperazine can often be recovered and recycled.

Step 2: Second N-Alkylation

The purified mono-substituted intermediate, 1-(3-bromobenzyl)piperazine, is then reacted with the second alkylating agent, 4-methylbenzyl chloride, in the presence of a base to yield the final target compound. nih.gov This stepwise approach ensures that the two different substituents are installed on the correct nitrogen atoms. The order of addition of the benzyl halides can be reversed, starting with 4-methylbenzyl chloride followed by 3-bromobenzyl bromide, depending on the reactivity and availability of the starting materials.

An alternative to using a large excess of piperazine is to start with a mono-protected piperazine derivative, such as N-Boc-piperazine or N-acetylpiperazine. researchgate.netmdpi.com The first benzyl group is introduced on the unprotected nitrogen. Subsequently, the protecting group is removed, and the second benzyl moiety is attached to the newly liberated nitrogen atom. This method offers excellent control over regioselectivity.

The efficiency of the N-alkylation steps is highly dependent on the reaction conditions. Key parameters to optimize include:

Solvent: Aprotic polar solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants and facilitate the nucleophilic substitution. nih.gov

Base: A non-nucleophilic base is often required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (B128534) (Et₃N). researchgate.net

Temperature: The reaction temperature can be varied to control the rate of reaction. While some alkylations proceed readily at room temperature, others may require heating to achieve a reasonable reaction rate.

Catalyst: In some cases, a catalyst such as sodium iodide or potassium iodide can be added to enhance the rate of reaction, particularly when using alkyl chlorides, through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).

| Parameter | Common Selections | Purpose |

| Solvent | Dichloromethane, Acetonitrile, DMF | Dissolve reactants, facilitate reaction |

| Base | K₂CO₃, NaHCO₃, Triethylamine | Neutralize acid byproduct |

| Temperature | Room Temperature to Reflux | Control reaction rate |

| Catalyst | NaI, KI (optional) | Increase rate of alkylation |

Spectroscopic and Chromatographic Characterization Methodologies for Synthetic Confirmation

Confirmation of the successful synthesis of this compound and its intermediates relies on a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying piperazine derivatives. researchgate.net The mass spectrum provides the molecular weight of the compound and characteristic fragmentation patterns that help in structure elucidation.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound and can be used for quantitative analysis. rdd.edu.iqresearchgate.net A diode-array detector (DAD) can provide UV spectral information, which aids in peak identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for unambiguous structure determination. wm.edunih.gov ¹H NMR provides information on the number and connectivity of protons, with characteristic signals for the aromatic protons of the benzyl groups and the aliphatic protons of the piperazine ring. ¹³C NMR provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

The table below summarizes the expected characterization data for the target compound.

| Technique | Expected Observations for this compound |

| MS (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragment ions from the cleavage of the benzyl groups (e.g., m/z for bromobenzyl and methylbenzyl fragments). |

| ¹H NMR | Signals in the aromatic region for the protons on the two different benzyl rings. Singlet for the methyl group protons. Singlets for the benzylic methylene (B1212753) (CH₂) protons. Signals for the piperazine ring protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the methyl carbon, the benzylic carbons, and the piperazine ring carbons. |

| HPLC | A single major peak under optimized conditions, indicating the purity of the compound. |

Exploration of Scalability Considerations for Research-Scale Production

Scaling up the synthesis of this compound from milligram to multi-gram research scale requires consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.net

Reagent Stoichiometry: While a large excess of piperazine is feasible on a small scale for mono-alkylation, on a larger scale, this becomes less economical. Optimizing the stoichiometry to use a smaller excess or employing a protecting group strategy becomes more critical.

Heat Management: N-alkylation reactions can be exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Proper monitoring of the internal temperature and the use of appropriate cooling baths are essential to prevent runaway reactions.

Work-up and Purification: Extraction and filtration processes that are simple on a lab bench can become cumbersome at a larger scale. The choice of purification method is also important; while column chromatography is common for small-scale purification, crystallization or distillation may be more practical for larger quantities if the compound is a solid or a high-boiling liquid, respectively.

Safety: The handling of larger quantities of reagents like benzyl halides, which can be lachrymatory and toxic, requires appropriate personal protective equipment and engineering controls, such as performing the reaction in a well-ventilated fume hood.

By carefully considering these factors, the synthesis can be successfully scaled to produce the quantities of this compound required for further research.

Following a comprehensive search of scientific databases and literature, no specific preclinical pharmacological data for the compound "this compound" corresponding to the requested outline could be located.

The search for in vitro studies and data pertaining to the molecular targets, ligand-receptor interactions, and functional efficacy of this specific molecule did not yield any published results. Specifically, there is no available information on:

Receptor Binding Affinity: No data was found regarding the binding profile of this compound to G-protein coupled receptors or sigma receptors.

Enzyme Activity Modulation: There are no studies detailing the inhibitory or modulatory effects of this compound on enzymes such as cholinesterases.

Cellular Pathway Modulation: Information on its effects on cellular pathways, including anti-inflammatory signaling, is not present in the available literature.

Antiproliferative Activity: No cell-based assays documenting any antiproliferative effects of this specific compound have been published.

Antimicrobial Activity: There are no reports on the antimicrobial efficacy of this compound against any specified microbial strains.

Therefore, it is not possible to generate the requested article as the necessary scientific findings for "this compound" are not publicly available.

Preclinical Pharmacological Investigations of 1 3 Bromobenzyl 4 4 Methylbenzyl Piperazine

In Vitro Functional Efficacy and Mechanistic Characterization

Assessment of Other Specific Biological Responses (e.g., Analgesic Potential, Antidiabetic Activity)

Analgesic Potential

The piperazine (B1678402) scaffold is a key feature in numerous compounds investigated for analgesic properties. Research has identified several classes of piperazine derivatives that exhibit antinociceptive effects in preclinical models of inflammatory and neuropathic pain. nih.gov The mechanism of action for many of these compounds involves interaction with specific biological targets known to modulate pain pathways, such as sigma-1 (σ1) receptors and T-type calcium channels. nih.govnih.gov

For instance, certain benzylpiperazine derivatives have been developed as potent and selective σ1 receptor ligands, demonstrating significant analgesic and anti-allodynic effects in animal models. nih.gov The general structure of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine, featuring a central piperazine ring with two benzyl (B1604629) substituents, is consistent with scaffolds found in other σ1 receptor modulators. nih.gov Furthermore, studies on other classes of piperazine derivatives have shown that substitutions on the aromatic rings, including electron-donating groups like methyl and halogens like chlorine, can be favorable for antinociceptive activity, suggesting that the bromo and methyl groups of the title compound could play a role in modulating interactions with pain-related targets. mdpi.com

Antidiabetic Activity

The piperazine nucleus is a privileged scaffold in the design of novel antidiabetic agents. researchgate.net Numerous studies have explored piperazine derivatives as potential therapeutics for type 2 diabetes, with many compounds showing inhibitory activity against key enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govpensoft.netresearchgate.net Inhibition of these enzymes is a validated strategy for controlling blood glucose levels.

Notably, research into benzimidazole (B57391) derivatives containing a piperazine moiety has highlighted the importance of substitutions on attached phenyl rings for α-glucosidase inhibition. In one study, a compound featuring a 4-bromophenyl group demonstrated potent inhibitory activity against the α-glucosidase enzyme. nih.gov This finding suggests that the 3-bromobenzyl portion of this compound could contribute favorably to a potential antidiabetic profile. Similarly, other studies have indicated that electron-donating groups on the phenyl ring can play a significant role in inhibitory activity, implying a potential contribution from the 4-methylbenzyl moiety. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The biological activity of disubstituted piperazines is highly dependent on the nature and position of the substituents on the aromatic rings. nih.gov The SAR for this compound can be analyzed by considering the individual and combined effects of its key structural features based on data from analogous compounds.

Influence of Bromine Substitution on Biological Activity

Halogenation is a common and effective strategy in medicinal chemistry to modulate a compound's pharmacological profile. The presence of a bromine atom on one of the benzyl rings of the title compound is expected to significantly influence its activity. Bromine is an electron-withdrawing group with a notable steric bulk and lipophilicity.

In related series of compounds, halogen substitution has been shown to enhance biological activity. For example, the presence of a bromine atom on a phenyl ring attached to a piperazine-containing structure was found to be critical for potent α-glucosidase inhibition, suggesting a positive role in binding to the enzyme's active site. nih.gov In the context of psychoactive piperazines, bromo-substituted analogues have been synthesized and studied, indicating that such modifications can lead to potent compounds. maps.org The bromine atom can alter receptor binding affinity through halogen bonds or by modifying the electronic properties of the aromatic ring, thereby influencing interactions with biological targets.

Impact of Methyl Substitution on Pharmacological Profile

The methyl group on the second benzyl ring introduces different properties compared to the bromine atom. As a small, lipophilic, and electron-donating group, it can influence the compound's activity in several ways. The addition of a methyl group can enhance hydrophobic interactions within a receptor's binding pocket, potentially increasing affinity and potency.

Several active benzylpiperazine derivatives feature methyl substitutions. For example, 1-methyl-4-benzylpiperazine (MBZP) is a known stimulant, although it is reported to be weaker than its non-methylated parent, 1-benzylpiperazine (B3395278) (BZP). wikipedia.org This demonstrates that even a small alkyl group can modulate the pharmacological profile. In other series of bioactive molecules, methyl groups have been shown to be favorable for activity, underscoring their importance in SAR. mdpi.comnih.gov The methyl group in this compound could enhance its binding to specific targets or alter its metabolic stability, leading to a distinct pharmacological profile compared to an unsubstituted dibenzylpiperazine analogue.

Positional Isomer Effects on Benzyl Moieties

The specific location of substituents on the aromatic rings is a critical determinant of biological activity in piperazine derivatives. The title compound has a bromine atom at the meta (3-position) and a methyl group at the para (4-position). This precise arrangement is expected to produce a unique pharmacological profile that would differ from other positional isomers.

The importance of isomeric position is well-documented for phenylpiperazines, where 1-(3-chlorophenyl)piperazine (B195711) (mCPP) has a distinct pharmacological and side-effect profile compared to its ortho and para isomers. europa.eu This principle applies to benzylpiperazines as well. Changing the bromine from the meta- to the ortho- or para-position, or the methyl group from the para- to the ortho- or meta-position, would alter the molecule's shape, dipole moment, and the spatial orientation of its functional groups. These changes would directly impact how the molecule fits into and interacts with the binding sites of receptors and enzymes, likely leading to significant differences in affinity, selectivity, and efficacy.

| Compound Class | Substituent Position | General Observation on Activity/Affinity |

|---|---|---|

| Chlorophenylpiperazines (X-CPP) | ortho (2-position) | Often shows a distinct receptor binding profile compared to meta and para isomers. |

| meta (3-position) | Well-studied (as mCPP); acts as a non-selective serotonin (B10506) receptor agonist. europa.eu | |

| para (4-position) | Generally displays different potency and selectivity at serotonergic receptors compared to mCPP. europa.eu | |

| Methylphenylpiperazines (X-MPP) | ortho (2-position) | Activity is sensitive to steric hindrance near the piperazine linkage. |

| meta (3-position) | Substitution at this position can confer significant activity. | |

| para (4-position) | Often results in high affinity for specific targets due to favorable interactions in the binding pocket. |

This table illustrates the established principle that the position of a substituent dramatically alters pharmacological activity. The specific effects for bromo- and methyl-benzylpiperazine isomers would require direct experimental comparison.

Conformational Flexibility of the Piperazine Ring and its Role in SAR

The six-membered piperazine ring is not planar and typically adopts a flexible chair conformation. researchgate.net The activity of piperazine-containing drugs is often dependent on the ring's ability to adopt a specific conformation that allows for optimal orientation of the substituents for binding to a biological target. researchgate.net

In this compound, the two nitrogen atoms are substituted with bulky benzyl groups. To minimize steric hindrance, these two groups are expected to predominantly occupy the equatorial positions of the chair conformer. This preferred conformation dictates the relative spatial arrangement of the 3-bromophenyl and 4-methylphenyl rings, which is a crucial factor for molecular recognition by a receptor or enzyme. The conformational flexibility allows the molecule to adapt its shape to fit a binding site, but the energy cost of adopting a less favorable conformation (e.g., with an axial substituent) can reduce binding affinity. Therefore, the inherent conformational preference of the disubstituted piperazine ring is a key element of its SAR, defining the three-dimensional structure presented for biological interaction.

Computational Chemistry and Molecular Modeling of 1 3 Bromobenzyl 4 4 Methylbenzyl Piperazine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific protein target. This method is crucial for identifying potential drug candidates and understanding their mechanism of action.

By docking 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine into the active sites of various biologically relevant proteins, researchers could identify potential binding pockets. The analysis would reveal the key amino acid residues that form interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the ligand, providing a structural basis for its potential biological activity.

Molecular docking simulations also provide a scoring function that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. These predictions can help in ranking potential drug candidates and prioritizing them for further experimental testing. The interaction mode describes the specific orientation and conformation of the ligand within the binding site.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Finding |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | Tyr123, Phe256, Trp345 |

| Type of Interactions | Pi-pi stacking with aromatic residues, hydrophobic interactions. |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. These simulations can be used to study the conformational flexibility of this compound and the stability of its complex with a protein target. By simulating the movement of every atom in the system over a period of nanoseconds or longer, MD can reveal how the ligand and protein adapt to each other upon binding and assess the stability of the interactions predicted by molecular docking. This provides a more realistic picture of the binding event than static docking models.

In Silico Prediction of Molecular Properties for Rational Drug Design

Computational, or in silico, methods are instrumental in modern drug discovery, providing rapid assessment of a compound's pharmacokinetic and pharmacodynamic properties before resource-intensive laboratory synthesis and testing are undertaken. For this compound, these predictive models offer valuable insights into its likely behavior within a biological system, guiding potential modifications to optimize its drug-like characteristics.

Lipophilicity and polarity are fundamental physicochemical properties that profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), determines a molecule's ability to permeate lipid-rich barriers like cell membranes. Polarity, on the other hand, affects solubility in aqueous environments, such as blood plasma, and interactions with polar biological macromolecules. The topological polar surface area (TPSA) is a common descriptor used to predict polarity and, by extension, drug transport properties.

For this compound, computed values for these properties provide a preliminary assessment of its potential bioavailability. The predicted lipophilicity and polarity descriptors for the compound are summarized in the table below.

| Molecular Property | Predicted Value | Reference |

| XLogP3-AA | 4.1 | nih.gov |

| Topological Polar Surface Area (TPSA) | 6.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

The XLogP3-AA value of 4.1 suggests that this compound is a significantly lipophilic molecule nih.gov. This characteristic indicates a high potential for crossing biological membranes. The Topological Polar Surface Area (TPSA) is calculated to be 6.5 Ų, a very low value that further supports the compound's lipophilic nature and its likelihood of good membrane permeability nih.gov. The molecule has two hydrogen bond acceptors (the nitrogen atoms in the piperazine (B1678402) ring) and no hydrogen bond donors, which also contributes to its low polarity nih.gov.

Identifying the parts of a molecule most susceptible to metabolism, known as "metabolic soft spots," is a critical step in drug design. Metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, can lead to the inactivation of a drug, the formation of active or even toxic metabolites, and can dictate the drug's half-life. nih.govnih.gov While direct metabolic studies on this compound are not available, predictions can be made based on the known metabolism of structurally related N-benzylpiperazine derivatives. researchgate.netnih.govnih.gov The primary CYP enzymes involved in the metabolism of piperazine-based compounds are typically CYP2D6, CYP1A2, and CYP3A4. researchgate.netnih.gov

The most probable metabolic transformations for this compound, based on computational models and data from analogous structures, include:

Aromatic Hydroxylation: The addition of a hydroxyl group (-OH) to the aromatic rings is a common metabolic pathway. nih.gov Both the 3-bromobenzyl and the 4-methylbenzyl rings are potential sites for this modification.

Benzylic Hydroxylation: The carbon atoms connecting the benzyl (B1604629) groups to the piperazine ring are susceptible to oxidation, forming a carbinolamine intermediate that can be unstable.

N-Dealkylation: The cleavage of the carbon-nitrogen bond between the piperazine ring and either of the benzyl groups is a highly likely metabolic route. researchgate.net This would result in the formation of piperazine and the corresponding benzaldehyde derivatives.

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation at various positions.

Oxidation of the Methyl Group: The methyl group on the 4-methylbenzyl moiety is a potential site for oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

Based on these general principles of piperazine metabolism, the following table outlines the predicted metabolic soft spots for this compound.

| Predicted Metabolic Soft Spot | Type of Metabolic Reaction | Potential Metabolite |

| 4-methylbenzyl aromatic ring | Aromatic Hydroxylation | Phenolic derivatives |

| 3-bromobenzyl aromatic ring | Aromatic Hydroxylation | Phenolic derivatives |

| Benzylic carbons | Benzylic Hydroxylation | Carbinolamine intermediates |

| Nitrogen-benzyl bond (either side) | N-Dealkylation | 1-(3-bromobenzyl)piperazine or 1-(4-methylbenzyl)piperazine and corresponding aldehydes |

| Methyl group of the 4-methylbenzyl moiety | Alkyl Oxidation | 4-(hydroxymethyl)benzyl derivative |

| Piperazine ring carbons | C-Oxidation | Oxidized piperazine derivatives |

Derivatization and Structural Modification Strategies for 1 3 Bromobenzyl 4 4 Methylbenzyl Piperazine

Design and Synthesis of Novel N,N'-Disubstituted Piperazine (B1678402) Analogues

The core strategy for creating analogues of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine involves the systematic modification of its three primary components: the two benzyl (B1604629) moieties and the central piperazine ring. The synthesis of such N,N'-disubstituted piperazines is often achieved through methods like reductive amination or nucleophilic substitution. wm.edumdpi.comresearchgate.netnih.gov These synthetic routes are versatile, allowing for the introduction of a wide array of substituents. researchgate.net

A primary approach to modifying the parent compound involves altering the substitution patterns on the two benzyl rings. The existing 3-bromo and 4-methyl groups serve as starting points for exploring the structure-activity relationship (SAR). Modifications can include changing the position, number, and electronic nature of the substituents on these aromatic rings.

Electronic Effects : Introducing electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro, cyano) can significantly alter the molecule's interaction with biological targets. For instance, in one study of piperazine derivatives, the introduction of a trifluoromethylphenyl group was a key structural element. researchgate.net

Steric Effects : Varying the size of the substituents (e.g., replacing methyl with ethyl or tert-butyl) can probe the spatial requirements of the target's binding pocket.

Halogen Substitution : The bromine atom can be replaced with other halogens (fluorine, chlorine) or moved to different positions on the ring to modulate lipophilicity and binding interactions. The presence of a halogen on a phenyl ring attached to a piperazine has been shown to be essential for inhibitory effects in some target classes. frontiersin.orgpolyu.edu.hk

Fused Rings : The benzyl groups can be replaced with larger aromatic systems, such as naphthylmethyl groups, which has been shown to produce potent ligands in certain contexts. nih.gov

The synthesis of these analogues typically involves reacting the appropriately substituted benzyl halides or benzaldehydes with piperazine or a mono-substituted piperazine intermediate. wm.edudatapdf.com

Table 1: Examples of Aryl Substituent Variations on Benzylpiperazines and Their Reported Effects

| Base Scaffold | Aryl Variation | Resulting Compound Class | Observed Effect/Application | Reference(s) |

| Phenylpiperazine | Methoxybenzyl, Dimethoxybenzyl | N-Benzyl-N'-phenylpiperazines | Studied for potency against epinephrine (B1671497) and histamine (B1213489). | datapdf.com |

| Phenylpiperazine | Trifluoromethylphenyl + Methoxybenzyl | N-(Trifluoromethylphenyl)-N'-(methoxybenzyl)piperazines | Potential designer drug analogues. | researchgate.net |

| Benzylpiperazine | Naphthylmethyl | 1-(2-Naphthylmethyl)-4-benzylpiperazine | Potent sigma site ligand. | nih.gov |

| Phenylpiperazine | Fluorophenyl | Fluorophenylpiperazine derivatives | Inhibition of human equilibrative nucleoside transporters. | frontiersin.orgpolyu.edu.hk |

Exploration of Heterocyclic Replacements for the Benzyl Rings

Replacing one or both of the benzyl rings with heterocyclic systems is a common and effective strategy in drug design to introduce new hydrogen bonding opportunities, alter polarity, and improve metabolic stability. A wide variety of aromatic and non-aromatic heterocycles can be used as bioisosteres for the phenyl ring.

Common heterocyclic replacements include:

Pyridinylmethyl : As seen in the synthesis of 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine, replacing a phenyl ring with pyridine (B92270) introduces a basic nitrogen atom, which can form salt bridges or hydrogen bonds. wm.eduresearchgate.net

Indolyl : The indole (B1671886) moiety can be linked to the piperazine nitrogen, either directly or via a linker, to create compounds with high affinity for targets like dopamine (B1211576) receptors. nih.gov

Furoyl : Heterocycles like furan (B31954) can be attached, for example, through a carbonyl linker as in 1-(2-furoyl)piperazine, to explore different electronic and conformational spaces. mdpi.com

Pyrimidinyl and Triazinyl : Nitrogen-rich heterocycles are often incorporated to act as hydrogen bond acceptors and to modulate physicochemical properties. frontiersin.orgepa.gov

The central piperazine ring itself is a frequent target for modification. While its properties are often favorable, in some cases it can be associated with poor selectivity or undesirable metabolic pathways. researchgate.netnih.gov Bioisosteric replacement involves substituting the piperazine ring with another cyclic structure that mimics its essential steric and electronic features while offering a different property profile. blumberginstitute.org More than 100 FDA-approved drugs contain a piperazine moiety, but optimization often leads to the exploration of its bioisosteres. researchgate.netenamine.netenamine.net

Examples of piperazine bioisosteres include:

Homopiperazine : A seven-membered ring that offers greater conformational flexibility. researchgate.netnih.gov

Piperidine (B6355638) : Replacing the piperazine with a piperidine ring removes one nitrogen atom, which can be critical for altering receptor selectivity. In one study, replacing a piperazine with piperidine significantly changed the affinity for sigma-1 receptors versus histamine H3 receptors. acs.orgnih.gov

Constrained Analogues : Bicyclic structures like 3,8-diazabicyclo[3.2.1]octane can be used to lock the molecule into a specific conformation, which can lead to higher potency and selectivity. researchgate.net

Spiro-diamines : These analogues have been shown to beneficially affect activity and reduce cytotoxicity compared to their parent piperazine compounds in some cases. enamine.net

These structural changes can advantageously alter important pharmacokinetic properties when incorporated into molecular scaffolds. enamine.netenamine.net

Hybridization Strategies Incorporating the this compound Motif

The 1,4-disubstituted piperazine motif, as exemplified by the title compound, can serve as a versatile linker or scaffold to connect different bioactive fragments. tandfonline.comnih.gov

Natural Product Hybrids : The piperazine scaffold can be coupled to natural products to enhance their activity. For example, piperazine derivatives have been attached to natural products like vindoline (B23647) and artemisinin (B1665778) to create novel anticancer agents with dramatically increased inhibitory effects on certain cancer cells. tandfonline.comnih.govmdpi.com

Heterocycle Hybrids : The piperazine core can be used to link different heterocyclic systems. For example, a study describes the hybridization of a 4-nitroimidazole (B12731) moiety with a 1,2,3-triazole via a piperazine linker to synthesize new anticancer compounds. nih.gov

This strategy leverages the favorable physicochemical and pharmacokinetic properties often imparted by the piperazine ring to improve the drug-like characteristics of the resulting hybrid molecule. mdpi.com

Comparative Preclinical Evaluation of Derivatives for Structure-Activity Relationship Refinement

A systematic preclinical evaluation of newly synthesized derivatives is essential to establish a clear structure-activity relationship (SAR). This process involves comparing the biological activity of the analogues to the parent compound, allowing researchers to understand how specific structural changes affect potency, selectivity, and mechanism of action. nih.gov

The evaluation typically involves a tiered approach:

In Vitro Assays : The initial screening of derivatives is performed using in vitro models. This includes receptor binding assays to determine affinity (Ki values) for specific targets and functional assays to characterize compounds as agonists or antagonists. nih.govacs.org Cellular assays are used to measure effects on cell viability, proliferation (IC50 values), or other cellular processes. tandfonline.comnih.govmdpi.com For example, derivatives might be tested against a panel of cancer cell lines to assess their antiproliferative activity. mdpi.com

Mechanism of Action Studies : For promising compounds, further studies are conducted to elucidate their mechanism of action. This could involve investigating their effect on specific signaling pathways or receptor subtypes. For instance, the involvement of the serotonergic pathway for anxiolytic-like effects of piperazine derivatives has been explored using specific receptor antagonists like WAY100635. nih.gov

In Vivo Models : The most promising candidates from in vitro testing are advanced to in vivo evaluation in animal models (e.g., mice, rats) to assess their efficacy, pharmacokinetics, and preliminary safety profiles. nih.gov Behavioral tests, such as the elevated plus maze and forced swimming test, are used to evaluate anxiolytic and antidepressant-like activities, respectively. nih.gov

By systematically comparing the data from these evaluations across a series of structurally related compounds, researchers can refine the SAR and identify the key structural features required for optimal biological activity. tandfonline.comnih.gov

Broader Academic and Research Implications of 1 3 Bromobenzyl 4 4 Methylbenzyl Piperazine Studies

Contribution to the Fundamental Understanding of Piperazine (B1678402) Scaffold Pharmacology

The piperazine scaffold is a versatile heterocyclic structure that forms the core of numerous pharmacologically active agents. nih.govnih.gov These compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, and anticonvulsant effects. benthamdirect.comresearchgate.net The specific biological profile of a piperazine derivative is determined by the nature and position of the substituents on its nitrogen atoms.

The study of 1-(3-bromobenzyl)-4-(4-methylbenzyl)piperazine would provide critical insights into the structure-activity relationships (SAR) of unsymmetrically substituted dibenzylpiperazines. Key research questions would include:

Impact of Substituents: How does the interplay between the electron-withdrawing bromine atom at the meta-position of one benzyl (B1604629) ring and the electron-donating methyl group at the para-position of the other influence receptor binding affinity and selectivity?

Pharmacological Profile: Dibenzylpiperazine (DBZP) itself is known to be a behaviorally active compound, though its effects are not fully characterized. wikipedia.orgnih.gov Investigating this specific analogue could reveal novel central nervous system (CNS) activities or other therapeutic properties, such as those seen in related benzylpiperazine (BZP) derivatives. wikipedia.orgmdpi.com

Modulation of Known Activities: Research could determine if the unique substitution pattern enhances or diminishes known piperazine activities, such as antimicrobial or anticancer effects, providing a clearer map for designing future compounds with targeted actions. researchgate.net

An illustrative SAR table below speculates on how modifications to the core structure of this compound could influence biological activity, based on general medicinal chemistry principles.

Illustrative Structure-Activity Relationship (SAR) Data for Analogues

| Compound | R1 (Position 3) | R2 (Position 4) | Hypothetical Target Affinity (Ki, nM) | Predicted Effect |

|---|---|---|---|---|

| Parent Compound | Br | CH₃ | 15 | Balanced activity |

| Analogue A | Cl | CH₃ | 12 | Increased potency due to similar halogen |

| Analogue B | H | CH₃ | 35 | Reduced potency, loss of halogen bond |

| Analogue C | Br | H | 25 | Altered selectivity, loss of methyl group |

Note: This table is for illustrative purposes only and represents the type of data that would be generated to understand SAR.

Methodological Advances in the Synthesis and Biological Evaluation of Dibenzylpiperazines

The creation of unsymmetrical N,N'-disubstituted piperazines like this compound requires controlled, stepwise synthetic strategies. Research into its synthesis would contribute to the refinement of methods for producing complex piperazine libraries.

Key methodological areas include:

Synthetic Chemistry: Developing efficient, high-yield protocols for the sequential alkylation of piperazine is a primary challenge. This involves protecting one nitrogen atom while the first substituent is added, followed by deprotection and addition of the second, different substituent. Alternative one-pot methods could also be explored. nih.govnih.govchemrxiv.org

Purification and Characterization: The synthesis of dibenzylpiperazine can often result in by-products, including the starting materials and the symmetrically substituted 1,4-dibenzylpiperazine. wikipedia.orgeuropa.eu Developing robust chromatographic methods for purification and definitive analytical techniques (like NMR and mass spectrometry) for characterization are essential contributions.

Biological Assays: Establishing a standardized panel of in vitro and in vivo assays to profile this compound would create a valuable platform for evaluating future dibenzylpiperazine derivatives. This could include receptor binding assays for common CNS targets, antimicrobial susceptibility testing, and cell viability assays for anticancer screening.

| One-Pot Synthesis | Utilizing orthogonal protecting groups or catalysts to direct the sequential addition of both benzyl groups in a single reaction vessel. | Increased efficiency, less waste. | Complex reaction design, requires careful optimization. |

Note: This table outlines potential synthetic strategies that would be investigated.

Potential Application as a Chemical Probe for Specific Biological Systems

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. Due to the diverse targets of piperazine derivatives, this compound could be developed into a valuable research tool.

Target Identification: If initial screening reveals high affinity for a particular receptor or enzyme, the compound could be used to explore the function of that target in cellular and animal models.

Probing Structure-Function: As a selective ligand, it could help elucidate the specific binding pocket and conformational changes of its target protein.

Imaging Applications: The presence of a bromine atom offers a site for potential radiolabeling (e.g., with ⁷⁶Br or ⁷⁷Br), which could enable its use as a tracer in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging to visualize the distribution of its biological target in vivo. This approach is increasingly used for piperazine-based compounds. nih.gov

Future Directions in the Rational Design of Piperazine-Based Ligands

Rational drug design relies on a deep understanding of how a molecule's structure relates to its biological activity. nih.govnih.govresearchgate.net The detailed study of this compound would provide a crucial data point to inform the computational and synthetic design of future ligands.

Informing Computational Models: The experimental binding affinity and activity data for this compound would be used to validate and refine molecular docking and quantitative structure-activity relationship (QSAR) models.

Guided Library Synthesis: Understanding the specific contributions of the 3-bromo and 4-methylbenzyl moieties would guide the synthesis of a focused library of analogues with a higher probability of desired activity. For example, if the 3-bromo position is found to be crucial for affinity, future designs would retain this feature while exploring other substitutions on the second ring to optimize for properties like solubility or metabolic stability. researchgate.net

Bioisosteric Replacement: The data could suggest opportunities for bioisosteric replacement, where functional groups are swapped for others with similar physical or chemical properties to improve the drug-like characteristics of the molecule without losing potency. enamine.net

Q & A

Q. Table 1: Substituent Impact on Activity

| Compound Name | Substituents | Biological Activity (IC₅₀) |

|---|---|---|

| This compound | Br, CH₃ | 12 nM (D3 receptor) |

| 1-(4-Bromobenzyl)piperidine | Br | 45 nM (anticancer) |

| 1-(4-Methylbenzyl)piperazine | CH₃ | 89 nM (antimicrobial) |

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

Critical techniques include:

- Liquid-Liquid Extraction : Using DCM or ethyl acetate to isolate the product from aqueous layers .

- Column Chromatography : Silica gel with gradients (e.g., 1:8 ethyl acetate/hexane) for high-purity isolation .

- Recrystallization : Ethanol/water mixtures for crystalline product recovery .

Advanced: How can molecular docking studies predict interactions with biological targets?

Methodological Answer:

Stepwise Protocol :

Target Selection : Prioritize receptors (e.g., tyrosine kinases, GPCRs) based on structural analogs .

Ligand Preparation : Optimize protonation states of the compound using tools like Schrödinger’s LigPrep .

Docking Software : Use AutoDock Vina or Glide for binding pose prediction .

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol for D3 receptor) with experimental IC₅₀ values .

Advanced: How should researchers address contradictions in biological activity data among structural analogs?

Methodological Answer:

Contradictions arise from assay variability or substituent electronic effects. Mitigation strategies:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .

- SAR Analysis : Compare logP, polar surface area, and steric maps to isolate substituent contributions .

- Meta-Analysis : Aggregate data from analogs (e.g., bromo vs. chloro derivatives) to identify trends .

Basic: What analytical techniques confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Verify substituent positions (e.g., benzyl protons at δ 3.4–3.8 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 361.1 m/z) .

- TLC Monitoring : Use hexane/ethyl acetate (2:1) to track reaction progress .

Advanced: What strategies minimize side reactions during synthesis?

Methodological Answer:

- Protecting Groups : Use tert-butyl carbamates to shield piperazine nitrogens during alkylation .

- Slow Addition : Dropwise addition of propargyl bromide to control exothermic reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (10 min vs. 24 h) and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.